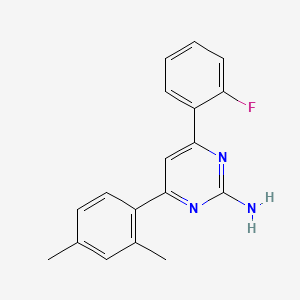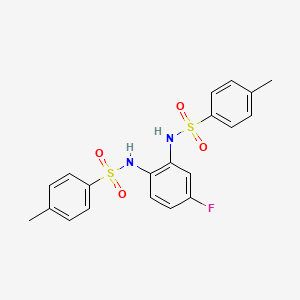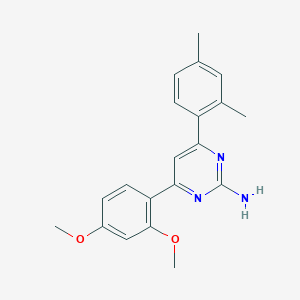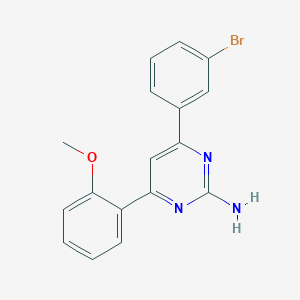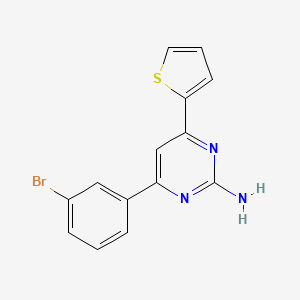
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4-BPFP) is an important synthetic compound in the field of organic chemistry. It is a heterocyclic compound that has a wide range of applications in the fields of medicine and biochemistry. 4-BPFP has been extensively studied due to its unique properties and potential medicinal uses.
科学研究应用
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential medicinal applications. It has been used as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has also been studied for its potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells. Additionally, 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine binds to the active site of the enzyme tyrosine kinase, inhibiting its activity. This inhibition of tyrosine kinase activity leads to a decrease in the production of proteins involved in cell growth and proliferation, leading to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are still being studied. However, it is known that 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can inhibit the activity of tyrosine kinase and other enzymes involved in cell growth and proliferation. In addition, 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been shown to reduce the growth of cancer cells in vitro.
实验室实验的优点和局限性
The advantages of using 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in lab experiments include its relatively simple synthesis process, its ability to inhibit tyrosine kinase activity, and its potential applications in cancer therapy. However, there are some limitations to using 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in lab experiments. For example, the exact mechanism of action of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not yet fully understood, and the effects of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine on other biochemical processes are still being studied.
未来方向
The potential applications of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are still being studied. Future research should focus on understanding the exact mechanism of action of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, as well as its effects on other biochemical processes. Additionally, further research should focus on the potential applications of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in cancer therapy and the treatment of neurological disorders. Finally, research should focus on developing new synthesis methods for 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, as well as optimizing existing methods.
合成方法
The synthesis of 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a relatively simple process. It is typically synthesized through a cyclization reaction of 3-bromo-4-fluorobenzene with 2-aminopyrimidine. The reaction is conducted in a basic medium, such as a solution of potassium hydroxide in dimethylformamide, and the reaction temperature is typically between 70-90°C. The reaction typically yields 4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine as the major product, with some minor byproducts.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQNSCURELKIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

